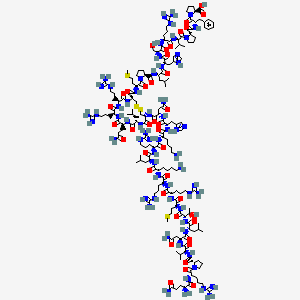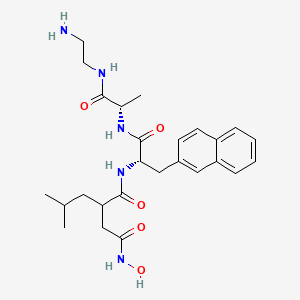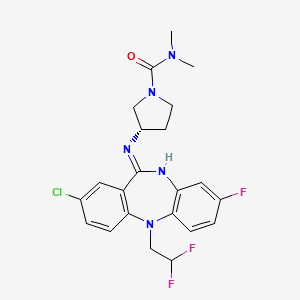![molecular formula C29H31NO6 B10788246 2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid](/img/structure/B10788246.png)
2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxazole moiety, a naphthalene ring, and a malonic acid group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring. Common reagents include ortho-aminophenols and carboxylic acids or their derivatives.
Naphthalene Ring Functionalization: The naphthalene ring is functionalized through electrophilic aromatic substitution reactions, introducing the desired substituents.
Linking the Benzoxazole and Naphthalene Units: This step involves the formation of an ether linkage between the benzoxazole and naphthalene units, typically using a Williamson ether synthesis.
Introduction of the Malonic Acid Group: The final step involves the alkylation of malonic acid with the previously synthesized intermediate, forming the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. The naphthalene ring can enhance the compound’s ability to intercalate into DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
2,2’- (2,5-Thiophenediyl)bis(5-tert-butylbenzoxazole): Another benzoxazole derivative with applications in materials science.
Uniqueness
2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid is unique due to its combination of benzoxazole, naphthalene, and malonic acid moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H31NO6 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioic acid |
InChI |
InChI=1S/C29H31NO6/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34) |
InChI Key |
FTSCFVVSJVAFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)
![2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine](/img/structure/B10788176.png)
![3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B10788196.png)
![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B10788210.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)
![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)

![2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B10788229.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10788256.png)
![2-(2-(3-Chloro-4-fluorophenyl)-6-(3-morpholinopropoxy)-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B10788257.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-(1-hydroxypropan-2-ylamino)-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788262.png)
![1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10788264.png)
